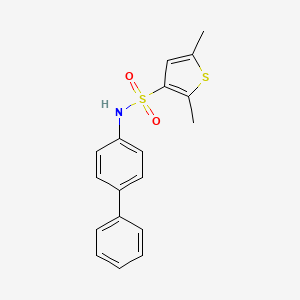
N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase (GLS), an enzyme that converts glutamine to glutamate. Glutamine is an important amino acid that is involved in various metabolic pathways in the body, including protein synthesis, energy production, and cellular signaling. GLS is overexpressed in many types of cancer cells, and inhibiting this enzyme has been shown to have anti-tumor effects.
Scientific Research Applications
Endothelin Receptor Antagonism
N-biphenyl-4-yl-2,5-dimethylthiophene-3-sulfonamide derivatives have been explored as potent endothelin-A (ET(A)) receptor antagonists. These compounds exhibit remarkable improvements in potency and metabolic stability. For instance, the compound BMS-193884 was developed as a clinical candidate for studies in congestive heart failure due to its optimum pharmacological profile (Murugesan et al., 2000).
Drug Binding Sites on Serum Albumin
These compounds function as specific markers for binding sites for anionic drugs on human serum albumin (HSA). Research has shown that these sulfonamides can bind to specific sites on HSA, which is crucial in understanding drug interactions and pharmacokinetics (Sudlow et al., 1976).
Antibacterial and Antifungal Activity
Sulfonamide-derived compounds, including this compound, have been studied for their antibacterial and antifungal properties. Transition metal complexes of these sulfonamides show moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011).
Enzyme Inhibition and Cancer Research
Research has been conducted on benzensulfonamide derivatives as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. These compounds have shown potential as candidates for novel inhibitors with low cytotoxicity, which is significant in cancer research (Ozmen Ozgun et al., 2019).
Polymorphism in Aromatic Sulfonamides
Studies on the polymorphism of aromatic sulfonamides, including N-biphenyl derivatives, reveal the effect of structural modifications on their physical properties. Such studies are vital for understanding the molecular behavior and potential applications of these compounds in various fields (Terada et al., 2012).
Properties
IUPAC Name |
2,5-dimethyl-N-(4-phenylphenyl)thiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-13-12-18(14(2)22-13)23(20,21)19-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNJHSGBOXMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)
![methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate](/img/structure/B5524719.png)
![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)
![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)
![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)
![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)
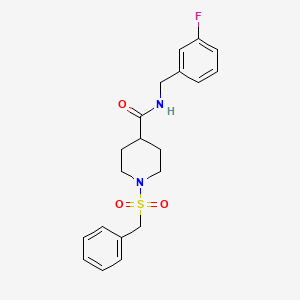
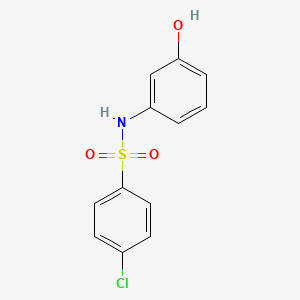
![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)
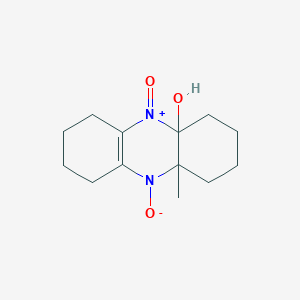
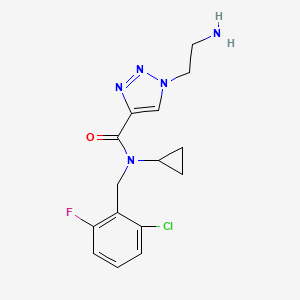
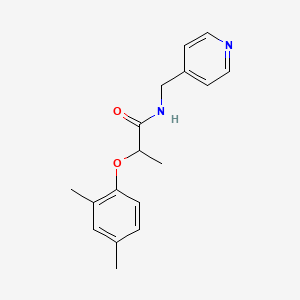
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)
![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)
